REACTION_CXSMILES
|
C(=O)(O)[O-].[Na+].[S-2].[Na+].[Na+].[N+:9]([C:12]1[CH:13]=[C:14]([O:21][CH3:22])[CH:15]=[C:16]([N+:18]([O-])=O)[CH:17]=1)([O-:11])=[O:10]>O.CO>[CH3:22][O:21][C:14]1[CH:15]=[C:16]([NH2:18])[CH:17]=[C:12]([N+:9]([O-:11])=[O:10])[CH:13]=1 |f:0.1,2.3.4|
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Name
|
|
Quantity
|
5.62 g
|
Type
|
reactant
|
Smiles
|
C([O-])(O)=O.[Na+]
|
Name
|
|
Quantity
|
5.5 g
|
Type
|
reactant
|
Smiles
|
[S-2].[Na+].[Na+]
|
Name
|
|
Quantity
|
60 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C([O-])(O)=O.[Na+]
|
Name
|
|
Quantity
|
7.36 g
|
Type
|
reactant
|
Smiles
|
[N+](=O)([O-])C=1C=C(C=C(C1)[N+](=O)[O-])OC
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Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Control Type
|
UNSPECIFIED
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Setpoint
|
0 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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CUSTOM
|
Details
|
A precipitate formed
|
Type
|
CUSTOM
|
Details
|
which was removed by filtration through a Celite pad
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Type
|
TEMPERATURE
|
Details
|
The resulting suspension was heated
|
Type
|
TEMPERATURE
|
Details
|
to reflux for 30 min
|
Duration
|
30 min
|
Type
|
CONCENTRATION
|
Details
|
the solution was concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
to remove methanol
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Type
|
ADDITION
|
Details
|
The aqueous residue was poured into 200 mL of ice-water
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Type
|
FILTRATION
|
Details
|
the resulting orange precipitate was collected by filtration
|
Type
|
CUSTOM
|
Details
|
After air-drying
|
Name
|
|
Type
|
product
|
Smiles
|
COC=1C=C(C=C(C1)[N+](=O)[O-])N
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 5.82 g | |
YIELD: PERCENTYIELD | 93% | |
YIELD: CALCULATEDPERCENTYIELD | 93.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |